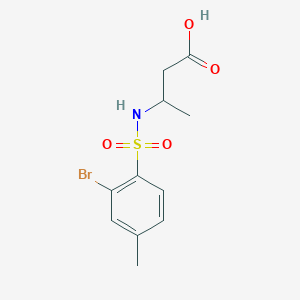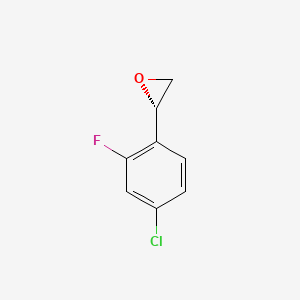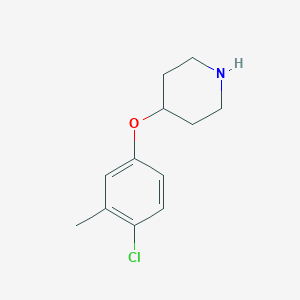![molecular formula C14H20N2O B15318653 4-[2-(2-pyrrolidinyl)phenyl]Morpholine](/img/structure/B15318653.png)
4-[2-(2-pyrrolidinyl)phenyl]Morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(2-pyrrolidinyl)phenyl]Morpholine is a chemical compound that features a morpholine ring substituted with a phenyl group, which is further substituted with a pyrrolidinyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-[2-(2-pyrrolidinyl)phenyl]Morpholine typically involves the formation of the morpholine ring followed by the introduction of the phenyl and pyrrolidinyl groups. One common method involves the reaction of morpholine with a phenyl halide in the presence of a base to form 4-phenylmorpholine. This intermediate can then be reacted with a pyrrolidine derivative under suitable conditions to yield the target compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 4-[2-(2-pyrrolidinyl)phenyl]Morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-formyl derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the morpholine ring.
Substitution: The phenyl and pyrrolidinyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenated reagents and bases like sodium hydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-formyl derivatives, while substitution reactions can produce a variety of substituted morpholine compounds .
Aplicaciones Científicas De Investigación
4-[2-(2-pyrrolidinyl)phenyl]Morpholine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-[2-(2-pyrrolidinyl)phenyl]Morpholine involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Phenylmorpholine: A simpler analog with a phenyl group attached to the morpholine ring.
Pyrrolidine Derivatives: Compounds with a pyrrolidine ring that exhibit similar biological activities.
Uniqueness: 4-[2-(2-pyrrolidinyl)phenyl]Morpholine is unique due to the combination of the morpholine, phenyl, and pyrrolidinyl groups, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C14H20N2O |
|---|---|
Peso molecular |
232.32 g/mol |
Nombre IUPAC |
4-(2-pyrrolidin-2-ylphenyl)morpholine |
InChI |
InChI=1S/C14H20N2O/c1-2-6-14(16-8-10-17-11-9-16)12(4-1)13-5-3-7-15-13/h1-2,4,6,13,15H,3,5,7-11H2 |
Clave InChI |
UHUVCGGVBRKSMM-UHFFFAOYSA-N |
SMILES canónico |
C1CC(NC1)C2=CC=CC=C2N3CCOCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[(1-phenyl-1H-pyrazol-4-yl)oxy]piperidine](/img/structure/B15318590.png)


![Methyl 2,3-dihydro-1H-pyrrolo[3,2-B]pyridine-6-carboxylate](/img/structure/B15318622.png)


![2-(Aminomethyl)imidazo[1,2-a]pyridine-6-carboxylicaciddihydrochloride](/img/structure/B15318647.png)
![Benzenesulfonamide, N-[4-(aminosulfonyl)phenyl]-4-methyl-](/img/structure/B15318648.png)




